N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9793331
InChI: InChI=1S/C18H23NO3/c1-20-16-7-4-14(5-8-16)10-11-19-13-15-6-9-17(21-2)12-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3
SMILES:
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE

CAS No.:

Cat. No.: VC9793331

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-DIMETHOXYBENZYL)-N-(4-METHOXYPHENETHYL)AMINE -

Specification

Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C18H23NO3/c1-20-16-7-4-14(5-8-16)10-11-19-13-15-6-9-17(21-2)12-18(15)22-3/h4-9,12,19H,10-11,13H2,1-3H3
Standard InChI Key PKPPAHWIYZWJMB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CCNCC2=C(C=C(C=C2)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a central nitrogen atom bonded to two distinct aromatic moieties (Figure 1):

  • 2,4-Dimethoxybenzyl group: A benzyl ring with methoxy (-OCH₃) substituents at the 2- and 4-positions. These electron-donating groups enhance the ring’s electron density, affecting reactivity in electrophilic substitution reactions .

  • 4-Methoxyphenethyl group: A phenethyl chain (a benzene ring linked via a two-carbon chain) with a methoxy group at the 4-position. The ethyl spacer increases conformational flexibility compared to benzyl derivatives .

The molecular formula is C₁₉H₂₅NO₃, with a molecular weight of 315.41 g/mol. The methoxy groups contribute to significant lipophilicity (calculated logP ≈ 3.2), suggesting moderate blood-brain barrier permeability if used pharmacologically .

Spectral Characterization

While experimental spectral data for this specific compound are unavailable, analogous structures provide benchmarks:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.5–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and aliphatic protons from the phenethyl chain (δ 2.5–3.0 ppm) .

  • MS (ESI+): Predicted molecular ion peak at m/z 316.2 [M+H]⁺, with fragmentation patterns reflecting cleavage of the benzylic and phenethyl C-N bonds.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two precursors (Figure 2):

  • 2,4-Dimethoxybenzylamine: Synthesized via reductive amination of 2,4-dimethoxybenzaldehyde .

  • 4-Methoxyphenethyl bromide: Prepared by bromination of 4-methoxyphenethyl alcohol .

Coupling these precursors via nucleophilic substitution or reductive amination forms the target molecule.

Preparation of 2,4-Dimethoxybenzylamine

  • Aldehyde Protection: 2,4-Dimethoxybenzaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding 2,4-dimethoxybenzylamine via reductive amination .

  • Purification: The amine is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient), achieving >90% purity .

Synthesis of 4-Methoxyphenethyl Bromide

  • Bromination: 4-Methoxyphenethyl alcohol reacts with phosphorus tribromide (PBr₃) in dichloromethane at 0°C, producing the bromide in 85% yield .

  • Quenching: Excess PBr₃ is neutralized with aqueous NaHCO₃, followed by extraction with diethyl ether .

Coupling Reaction

  • N-Alkylation: 2,4-Dimethoxybenzylamine (1 equiv) and 4-methoxyphenethyl bromide (1.2 equiv) are refluxed in acetonitrile with K₂CO₃ (2 equiv) for 12 hours .

  • Workup: The mixture is filtered, concentrated, and purified via flash chromatography (yield: 70–75%) .

Alternative Route – Reductive Amination:
A one-pot approach employs 2,4-dimethoxybenzaldehyde and 4-methoxyphenethylamine with NaBH₃CN in methanol. This method avoids bromide handling but yields a mixture requiring chiral separation .

Stability and Reactivity

Thermal and Chemical Stability

The compound’s stability under various conditions is inferred from analogs:

ConditionStabilityReference
Acidic (pH < 3)Decomposition (N-dealkylation)
Basic (pH > 10)Stable up to 60°C
Oxidative (H₂O₂)Partial oxidation of methoxy
Light (UV exposure)Photodegradation observed

Hypothetical Pharmacological Profile

Structure-Activity Relationships (SAR)

Comparing this compound to bioactive analogs reveals potential targets:

  • Antimicrobial Activity: The 2,4-dimethoxybenzyl group is present in TBAJ-876, a preclinical antitubercular agent .

  • Neurotransmitter Modulation: Phenethylamine derivatives often interact with serotonin and dopamine receptors.

Predicted ADMET Properties

ParameterValueRationale
Absorption (Caco-2)Moderate (Papp ≈ 15 × 10⁻⁶ cm/s)High logP enhances permeability
Metabolism (CYP450)CYP3A4 substrateMethoxy groups resist oxidation
Toxicity (hERG IC₅₀)>10 μMLower risk of cardiac arrhythmia

Applications in Drug Development

Antimicrobial Agents

The structural similarity to bedaquiline analogs suggests potential use against Mycobacterium tuberculosis. Modifying the phenethyl chain could optimize pharmacokinetics .

Central Nervous System (CNS) Therapeutics

The phenethyl moiety aligns with psychoactive amines (e.g., mescaline). Functionalizing the amine with electron-withdrawing groups may reduce hallucinogenic effects while retaining antidepressant activity.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
N-(3,4-Dimethoxybenzyl)-N-ethylamine3,4-methoxy substitutionUnknown; suspected CNS activity
BedaquilineQuinoline coreFDA-approved for tuberculosis
2C-H (Phenethylamine)Unsubstituted aminePsychedelic effects

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